molecular formula C9H7F2N B138155 3-(2,4-Difluorophenyl)propanenitrile CAS No. 134672-74-5

3-(2,4-Difluorophenyl)propanenitrile

Cat. No. B138155
M. Wt: 167.15 g/mol
InChI Key: QYKILQGEDNVHKH-UHFFFAOYSA-N
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Patent
US05068371

Procedure details

74.0 g (0.40 mol) of 3-(2,4-difluorophenyl)propanamide are mixed with 124 g (0.87 mol) of phosphorus pentoxide, and the mixture is heated to 200° C. in an oil bath in a flask fitted with falling condenser. The resultant liquid is distilled off by applying a vacuum of about 67 mbar. 48.5 g of a colourless oil, which is subjected to fractional distillation at 120°-124° C. in vacuo (19 mbar), are obtained. 46.5 g (70% of theory) of the expected product are obtained.
Name
3-(2,4-difluorophenyl)propanamide
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]([NH2:13])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]#[N:13]

Inputs

Step One
Name
3-(2,4-difluorophenyl)propanamide
Quantity
74 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)CCC(=O)N
Name
Quantity
124 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted
DISTILLATION
Type
DISTILLATION
Details
The resultant liquid is distilled off
DISTILLATION
Type
DISTILLATION
Details
48.5 g of a colourless oil, which is subjected to fractional distillation at 120°-124° C. in vacuo (19 mbar)
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.